N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride is a structurally complex benzamide derivative featuring a benzo[d]thiazole core substituted with a methoxy group at the 4-position, a dimethylaminoethyl side chain, and a benzamide moiety bearing a methylthio group at the 3-position. Its molecular formula is C₂₁H₂₄ClN₃O₂S₂, with a molecular weight of 458.06 g/mol. The compound’s design integrates pharmacophoric elements known to enhance interactions with biological targets, including:
- A methoxy group on the benzothiazole ring, which modulates electronic properties and lipophilicity.
- A dimethylaminoethyl group, improving solubility and pharmacokinetic properties.
- A methylthio substituent on the benzamide, contributing to hydrophobic interactions and metabolic stability.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S2.ClH/c1-22(2)11-12-23(19(24)14-7-5-8-15(13-14)26-4)20-21-18-16(25-3)9-6-10-17(18)27-20;/h5-10,13H,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIPTMWTGICEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC=C3)SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride is a synthetic compound that has attracted attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₃₁ClN₂O₂S
- Molecular Weight : Approximately 380.0 g/mol
The compound features a dimethylaminoethyl side chain, a methoxybenzo[d]thiazol-2-yl moiety, and a methylthio group, contributing to its unique biological properties.
Research indicates that this compound interacts with various biological targets, including:
- Enzymes : It may modulate enzyme activity, influencing metabolic pathways.
- Receptors : The compound shows potential for binding to specific receptors involved in disease processes, which could lead to therapeutic effects.
Biological Activity
The biological activities of this compound include:
- Antibacterial Activity : Preliminary studies suggest that it exhibits antibacterial properties, potentially targeting Gram-negative bacteria through inhibition of the Type III secretion system (T3SS), a critical virulence factor in certain pathogens .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which are essential for treating various inflammatory diseases .
- Cytotoxicity : In vitro assays have shown that at certain concentrations, the compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antibacterial Efficacy
A study evaluated the effectiveness of the compound against enteropathogenic E. coli (EPEC) using a CPG2-reporter assay. Results indicated that at concentrations around 50 μM, the compound significantly inhibited T3SS-mediated secretion by approximately 50%, highlighting its potential as an antibacterial agent .
Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the compound was tested on various cancer cell lines. The findings revealed that it exhibited concentration-dependent cytotoxicity, with IC50 values ranging from 15 to 30 μM across different cell types. This suggests a promising avenue for cancer therapy .
Study 3: Anti-inflammatory Activity
Research focusing on inflammatory response modulation showed that the compound could reduce pro-inflammatory cytokine levels in vitro. This effect was particularly noted in macrophage cell lines treated with lipopolysaccharides (LPS), indicating its potential for treating inflammatory diseases .
Data Table: Summary of Biological Activities
| Activity Type | Assay/Model Used | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Antibacterial | CPG2-reporter assay | 50 | ~50% inhibition of T3SS secretion |
| Cytotoxicity | Cancer cell lines | 15 - 30 | Concentration-dependent cytotoxicity |
| Anti-inflammatory | Macrophage model | Variable | Reduction in pro-inflammatory cytokines |
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in various research fields:
-
Antitumor Activity
- Preliminary studies suggest that this compound may inhibit tumor progression by targeting specific enzymes such as ubiquitin ligases, which are crucial for protein degradation and cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation and enhanced apoptosis in tumor cells .
-
Neurotransmitter Modulation
- The presence of the dimethylamino group in the structure indicates potential interactions with neurotransmitter systems. This property suggests that the compound may influence levels of neurotransmitters such as serotonin and dopamine, which are vital in mood regulation and various neurological disorders.
-
Interaction with G Protein-Coupled Receptors (GPCRs)
- Compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride have shown interactions with GPCRs, which are integral to many physiological processes including pain perception and immune response. These interactions could lead to novel therapeutic strategies for conditions like chronic pain and inflammation.
Toxicological Profile
While the compound shows promise in various applications, its safety profile requires careful consideration. Initial toxicity studies indicate that it may pose risks if ingested or if it comes into contact with skin. Further research is needed to establish a comprehensive toxicological profile.
Summary of Biological Activities and Effects
Notable Research Findings
- Inhibition of Tumor Growth : Research has highlighted that compounds with similar structures can significantly inhibit tumor growth through their effects on critical signaling pathways involved in cancer cell proliferation .
- Neurological Applications : Studies indicate that compounds like this compound could have potential roles in treating neurological disorders due to their ability to modulate neurotransmitter levels.
Comparison with Similar Compounds
Benzothiazole Modifications
- 4-Methoxy vs. 4-Fluoro/Chloro : The methoxy group in the target compound provides moderate electron-donating effects, enhancing aromatic π-stacking interactions without excessive lipophilicity (cf. chloro analogs, which exhibit higher LogP but poorer solubility) .
- 4-Methoxy vs. Methylsulfonyl : Methylsulfonyl groups (e.g., in ) improve oxidative stability but introduce steric bulk, reducing binding pocket compatibility .
Aminoethyl Side Chains
- Dimethylaminoethyl vs.
Benzamide Substituents
- 3-Methylthio vs. Nitro/Hydroxy : The methylthio group in the target compound enhances hydrophobic binding and resists CYP450-mediated oxidation compared to nitro groups (), which improve potency but increase reactive oxygen species (ROS) generation .
Pharmacokinetic and Toxicological Profiles
- Solubility: The target compound’s solubility in aqueous buffers (2.1 mg/mL at pH 7.4) exceeds that of chloro- and nitro-substituted analogs (<0.5 mg/mL) due to the dimethylaminoethyl group’s ionization .
- Metabolic Stability : The methylthio group reduces CYP3A4-mediated degradation (t₁/₂: 4.2 hours) compared to methoxy analogs (t₁/₂: 2.1 hours) .
Preparation Methods
Schotten-Baumann Reaction
The amine is reacted with the acid chloride in a biphasic system (water/dichloromethane) with sodium hydroxide (NaOH) as a base:
$$
\text{4-Methoxybenzo[d]thiazol-2-amine} + \text{3-(Methylthio)benzoyl chloride} \xrightarrow{\text{NaOH}} \text{N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide}
$$
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
Reaction Conditions : 24 hours at room temperature; Yield : 82%.
Alkylation with 2-(Dimethylamino)ethylamine
The secondary amine of the benzamide is alkylated with 2-(dimethylamino)ethyl chloride. A two-step process is employed to avoid over-alkylation:
Deprotonation :
The amide is treated with sodium hydride (NaH) in tetrahydrofuran (THF) to generate the amide anion.Alkylation :
2-(Dimethylamino)ethyl chloride is added dropwise, and the reaction is stirred at 60°C for 6 hours.
$$
\text{N-(4-Methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide} + \text{ClCH₂CH₂N(CH₃)₂} \xrightarrow{\text{NaH}} \text{N-(2-(Dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide}
$$
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol:
$$
\text{N-(2-(Dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$
Reaction Conditions : 1 hour at 0°C; Yield : 95%.
Alternative Pathways and Optimization
One-Pot Alkylation-Amidation
A patent-derived method combines alkylation and amidation in a single pot using copper(II) sulfate (CuSO₄) and sodium borohydride (NaBH₄) as catalysts:
- 4-Methoxybenzo[d]thiazol-2-amine, 3-(methylthio)benzoyl chloride, and 2-(dimethylamino)ethyl chloride are mixed in DMF.
- CuSO₄ (0.1 equiv) and NaBH₄ (5 equiv) are added sequentially.
Palladium-Catalyzed Coupling
A cross-coupling approach using palladium(0) bis(tricyclohexylphosphine) and copper(I) methyl salicylate enables direct introduction of the dimethylaminoethyl group.
Reaction Conditions : DMA solvent, 50°C, open to air; Yield : 42–63%.
Critical Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Schotten-Baumann | Simple setup, low cost | Moderate yields, sensitive to hydrolysis | 76% |
| Carbodiimide-Mediated | High yields, mild conditions | Requires anhydrous conditions | 82% |
| One-Pot Alkylation-Amidation | Reduced purification steps | Lower yields due to competing reactions | 58% |
| Palladium-Catalyzed | Direct coupling, avoids alkylation steps | High catalyst cost, air-sensitive conditions | 42–63% |
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazol-2-amine core, followed by sequential alkylation and acylation. Key steps include:
- Alkylation : Reacting 4-methoxybenzo[d]thiazol-2-amine with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dimethylaminoethyl group .
- Acylation : Coupling the intermediate with 3-(methylthio)benzoyl chloride in dichloromethane using a coupling agent like HATU or DCC .
- Hydrochloride Salt Formation : Treating the free base with HCl gas in anhydrous ethanol to improve solubility and stability .
Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures is critical to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .
Basic: Which spectroscopic and analytical techniques are most reliable for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve the thiazole proton (δ 7.5–8.2 ppm), methylthio group (δ 2.5 ppm), and dimethylaminoethyl protons (δ 2.8–3.2 ppm). Aromatic protons appear between δ 6.8–7.9 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (e.g., m/z ~475.2 [M+H]⁺) and fragmentation patterns (e.g., loss of HCl or methylthio groups) .
- Elemental Analysis : Matches calculated C, H, N, and S percentages to validate stoichiometry .
Basic: How does the hydrochloride salt form influence solubility and formulation for in vitro studies?
Methodological Answer:
The hydrochloride salt enhances aqueous solubility via protonation of the dimethylamino group, achieving ~10–20 mg/mL in PBS (pH 7.4). For cell-based assays, dissolve in DMSO (stock solution) and dilute with culture media (final DMSO ≤0.1%). Stability studies (HPLC monitoring) should confirm no degradation over 24 hours at 4°C .
Advanced: What structure-activity relationship (SAR) strategies optimize bioactivity in analogs?
Methodological Answer:
- Thiazole Modifications : Replacing the 4-methoxy group with electron-withdrawing groups (e.g., fluoro, nitro) increases target affinity in antibacterial assays .
- Methylthio Substitution : Replacing with sulfonyl or sulfonamide groups improves metabolic stability but may reduce cell permeability .
- Dimethylaminoethyl Chain : Shortening or replacing with morpholino groups alters pharmacokinetics (e.g., logP, plasma protein binding) .
Experimental Design : Parallel synthesis of analogs followed by MIC (minimum inhibitory concentration) testing against Gram-positive pathogens and cytotoxicity profiling (e.g., HepG2 cells) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., bacterial strain variability, serum interference). Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial susceptibility testing .
- Dose-Response Curves : Compare IC₅₀ values under consistent conditions (e.g., pH, temperature) .
- Binding Assays : Validate target engagement via surface plasmon resonance (SPR) or fluorescence polarization .
Advanced: What methodologies identify biological targets or off-target effects?
Methodological Answer:
- Proteome Profiling : Use affinity-based pull-down assays with biotinylated analogs and LC-MS/MS to identify binding proteins .
- Kinase Inhibition Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to prioritize targets like bacterial DNA gyrase or human tyrosine kinases .
Advanced: How to assess stability under physiological conditions for in vivo studies?
Methodological Answer:
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hours) and quantify degradation via HPLC .
- Plasma Stability : Incubate with mouse/human plasma (37°C, 4 hours) and measure parent compound remaining .
- Microsomal Stability : Use liver microsomes (CYP450 enzymes) to predict hepatic clearance .
Advanced: What strategies overcome low yields in large-scale synthesis?
Methodological Answer:
- Reaction Optimization : Use flow chemistry for acylation steps to improve mixing and reduce side reactions .
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to enhance efficiency .
- Solvent Engineering : Replace dichloromethane with THF/water biphasic systems to improve phase separation and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
